

# 2,6-Dimethoxyphenol-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: 2,6-Dimethoxyphenol-d3

Cat. No.: B12390395

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## Technical Guide: 2,6-Dimethoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,6-Dimethoxyphenol-d3** (Syringol-d3), a deuterated analog of the naturally occurring phenolic compound, **2,6-Dimethoxyphenol**. This document outlines its chemical properties, applications in research, and detailed experimental protocols.

## **Core Compound Identification**

**2,6-Dimethoxyphenol-d3** is the deuterium-labeled form of 2,6-Dimethoxyphenol. Deuteration, the replacement of hydrogen with a heavier isotope, deuterium, makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification.

## **Physicochemical Data**

The key quantitative data for **2,6-Dimethoxyphenol-d3** and its non-deuterated counterpart are summarized below.



Property	2,6-Dimethoxyphenol-d3	2,6-Dimethoxyphenol
CAS Number	2484091-60-1[ <del>1</del> ]	91-10-1[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> D <sub>3</sub> O <sub>3</sub> [1]	C <sub>8</sub> H <sub>10</sub> O <sub>3</sub> [2][3][4][5][6]
Molecular Weight	157.18 g/mol [1]	154.16 g/mol [2][4]
Synonyms	Syringol-d3	Syringol, Pyrogallol 1,3- dimethyl ether[2][4]

## **Applications in Research and Development**

The unique properties of 2,6-Dimethoxyphenol and its deuterated form lend them to several key research applications.

- Internal Standard for Mass Spectrometry: 2,6-Dimethoxyphenol-d3 is primarily used as an
  internal standard in clinical and environmental mass spectrometry.[1] Its chemical behavior is
  nearly identical to the endogenous, non-deuterated compound, but its increased mass allows
  it to be distinguished by a mass spectrometer. This is crucial for accurate quantification of the
  target analyte in complex biological or environmental samples.
- Antioxidant Research: The parent compound, 2,6-Dimethoxyphenol, is a known free radical scavenger with antioxidant activity.[1] Studies have investigated its capacity to mitigate oxidative stress. Laccase-mediated oxidation of 2,6-dimethoxyphenol can produce a dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol, which exhibits even higher antioxidant capacity.[7]
   [8]
- Enzyme Substrate: 2,6-Dimethoxyphenol serves as a common substrate for determining the activity of laccase enzymes.[1][7] Laccases are oxidoreductases with applications in bioremediation and biotechnology. The enzymatic oxidation of 2,6-dimethoxyphenol results in a colored product, allowing for spectrophotometric measurement of enzyme activity.[9]
- Pharmaceutical Synthesis: As a versatile chemical intermediate, 2,6-Dimethoxyphenol is
  utilized as a building block in the organic synthesis of more complex molecules, including
  Active Pharmaceutical Ingredients (APIs).[10][11] Its specific chemical structure enables
  targeted reactions in the development of new drug candidates.[10]



# Experimental Protocols Laccase Activity Assay using 2,6-Dimethoxyphenol

This protocol describes a standard method for determining laccase activity spectrophotometrically.

Principle: Laccase catalyzes the oxidation of 2,6-Dimethoxyphenol to 3,5,3',5'-tetramethoxydiphenoquinone, a colored product. The rate of formation of this product, measured by the increase in absorbance at 468 nm, is proportional to the laccase activity.[9]

#### Materials:

- Spectrophotometer
- Cuvettes
- 2,6-Dimethoxyphenol (substrate)
- Citrate-phosphate buffer (e.g., 15 mM, pH 4.5)
- Enzyme solution (source of laccase)

#### Procedure:

- Prepare a stock solution of 2,6-Dimethoxyphenol in the citrate-phosphate buffer. A typical final concentration in the assay is 2 mM.[9]
- In a cuvette, combine the buffer and the 2,6-Dimethoxyphenol solution.
- Initiate the reaction by adding a specific volume of the enzyme solution.
- Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 468 nm over time.
- Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product (ε = 49.6 mM<sup>-1</sup> cm<sup>-1</sup> for 3,5,3',5'-tetramethoxydiphenoquinone).[9]



## **Antioxidant Capacity Assessment (DPPH Assay)**

This protocol provides a general method for evaluating the free radical scavenging activity of compounds like 2,6-Dimethoxyphenol.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable, colored free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep purple color. The degree of discoloration is proportional to the antioxidant capacity of the sample.

#### Materials:

- Microplate reader or spectrophotometer
- DPPH reagent solution in methanol or ethanol
- Test compound (e.g., 2,6-Dimethoxyphenol or its derivatives)
- Control (e.g., Trolox or Ascorbic Acid)
- Methanol or ethanol (solvent)

#### Procedure:

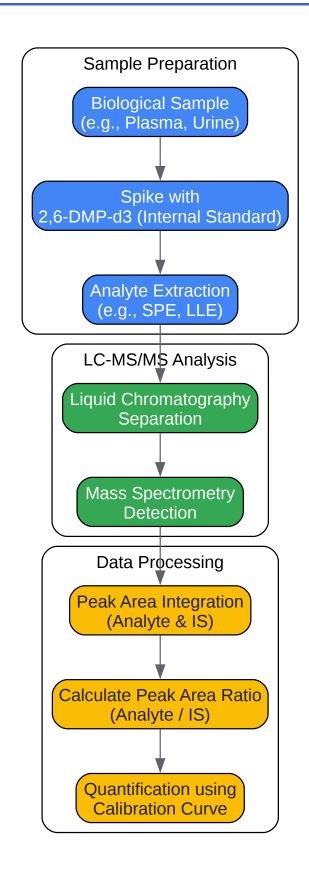
- Prepare a working solution of DPPH in the chosen solvent.
- Prepare various concentrations of the test compound and the control.
- Add the test compound solutions to the wells of a microplate.
- Add the DPPH working solution to each well and mix.
- Incubate the plate in the dark for a specified period (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (typically around 517 nm).
- The antioxidant activity is calculated as the percentage of DPPH radical inhibition compared to a blank (solvent without the test compound).



# **Visualized Workflows and Pathways**

The following diagrams illustrate key processes involving 2,6-Dimethoxyphenol and its deuterated analog.

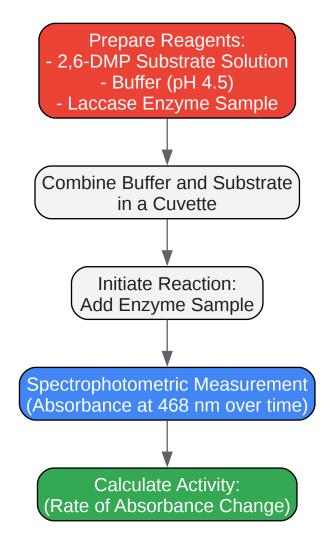




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Caption: Workflow for using **2,6-Dimethoxyphenol-d3** as an internal standard.

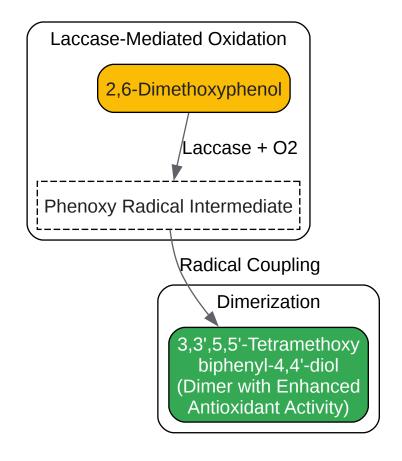




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Caption: Experimental workflow for the laccase activity assay.





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Caption: Laccase-mediated oxidation and dimerization of 2,6-Dimethoxyphenol.

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